molecular formula C20H25FN6O B2573669 3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415622-87-4

3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one

Cat. No. B2573669
CAS RN: 2415622-87-4
M. Wt: 384.459
InChI Key: WGKNHTIQXUNMJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported the preparation of nineteen novel 1,2,4-triazole derivatives, including the one . These derivatives were synthesized using various chemical reactions and characterized by spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis . The specific synthetic route for this compound would require further investigation and detailed study.


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have evaluated its cytotoxic activities against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays. Compounds derived from this structure, such as 7d, 7e, 10a, and 10d, exhibited promising cytotoxic activity against Hela cells. Further studies are needed to explore its behavior in various chemical environments and potential reactions .


Physical And Chemical Properties Analysis

  • Melting Point (M.P.) : The melting point of this compound is reported to be 185–188°C .
  • IR Absorption Spectra : The IR spectra show characteristic signals for C=O groups at 1650–1712 cm⁻¹ . The 1H-NMR spectrum reveals singlet peaks related to the 1,2,4-triazole ring .

properties

IUPAC Name

3-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O/c1-13-22-18-10-16(21)4-5-17(18)20(28)27(13)11-15-6-8-26(9-7-15)12-19-24-23-14(2)25(19)3/h4-5,10,15H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKNHTIQXUNMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=NN=C(N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

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